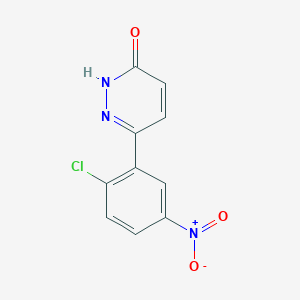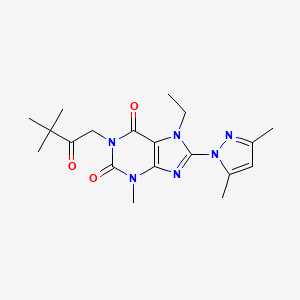![molecular formula C21H27N5O B2714730 2-Phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone CAS No. 898434-61-2](/img/structure/B2714730.png)
2-Phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-Phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone” is a complex organic molecule. It contains a phenyl group (a benzene ring), two piperidine rings (six-membered rings containing nitrogen), and a pyridazine ring (a six-membered ring with two nitrogen atoms). The presence of these functional groups suggests that this compound may have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings, followed by their connection through a series of reactions. Without specific literature or patents, it’s difficult to provide a detailed synthesis pathway .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the piperidine and pyridazine rings. These atoms could act as nucleophiles in reactions. The phenyl group might also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the flexibility of the structure could all influence properties like solubility, melting point, and boiling point .科学的研究の応用
Synthesis and Antibacterial Activity
Research has explored the microwave-assisted synthesis and antibacterial properties of compounds related to 2-Phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone, focusing on their potential in creating effective antibacterial agents. Such studies have led to the development of various derivatives with promising antibacterial activities, showcasing the compound's significance in medicinal chemistry and drug development (Merugu, Ramesh, & Sreenivasulu, 2010).
Antitumor Activity Against Breast Cancer Cells
A series of 1,2,4-triazine derivatives bearing the piperazine amide moiety, structurally similar to this compound, have been synthesized and tested for their anticancer activities. These compounds showed promising antiproliferative effects against MCF-7 breast cancer cells, suggesting their potential as anticancer agents (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Antiviral Activity
Compounds derived from the synthesis process involving structures related to this compound have been evaluated for their antiviral activities. These studies underline the potential use of such compounds in developing new antiviral drugs, emphasizing the importance of structural modifications to enhance biological activity (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Synthesis and Evaluation of Analgesic and Anti-inflammatory Agents
Research has also extended into the synthesis of Mannich bases of arylpyridazinones, which share a structural affinity with this compound. These compounds have been examined for their analgesic and anti-inflammatory properties, indicating the compound's versatility in the development of new therapeutic agents (Gökçe, Bakir, Şahin, Kuepeli, & Yeşilada, 2005).
Electrochemical Synthesis
The electrochemical synthesis of new substituted phenylpiperazines, which are structurally related to the compound of interest, showcases an environmentally friendly method for creating phenylpiperazine derivatives. This approach emphasizes the compound's role in facilitating green chemistry initiatives in organic synthesis (Nematollahi & Amani, 2011).
将来の方向性
特性
IUPAC Name |
2-phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c27-21(17-18-7-3-1-4-8-18)26-15-13-25(14-16-26)20-10-9-19(22-23-20)24-11-5-2-6-12-24/h1,3-4,7-10H,2,5-6,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZITXCJQCUDYTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[4-(acetylamino)phenyl]sulfonyl}-L-tryptophan](/img/structure/B2714647.png)
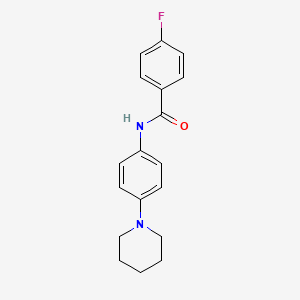
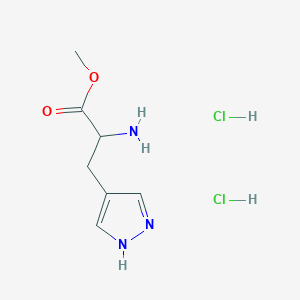
![5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2714651.png)
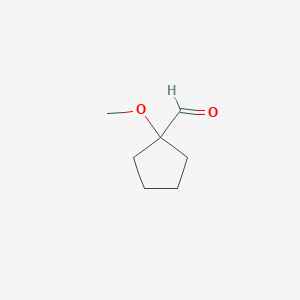

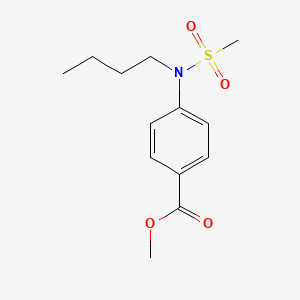
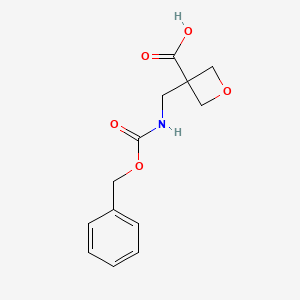
![2-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2714659.png)
![4-[4-(2-Chlorophenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2714661.png)


